molecular formula C6H7N3O4 B1297082 Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 707-94-8

Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B1297082
CAS No.: 707-94-8
M. Wt: 185.14 g/mol
InChI Key: HNGGSWPHMZXFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate is a heterocyclic compound featuring a triazole ring substituted with two ester groups at the 4 and 5 positions

Mechanism of Action

Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate, also known as dimethyl 2H-triazole-4,5-dicarboxylate, is a chemical compound with the molecular formula C6H7N3O4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Biochemical Pathways

Triazole derivatives have been synthesized and studied for their coordination behavior

Safety and Hazards

The safety and hazards of similar compounds have been reported . For instance, 4,5-dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has hazard codes H302, H312, H332, and safety precautions include avoiding contact with skin and eyes, and ensuring good ventilation .

Future Directions

The future directions of similar compounds have been discussed . For instance, the regioselective reduction of several 1-substituted 1,2,3-triazole 4,5-diesters by sodium borohydride opens up new possibilities for the preparation and selective reduction of heterocyclic diesters .

Biochemical Analysis

Biochemical Properties

Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. The compound acts as an inhibitor of xanthine oxidase, thereby affecting the enzyme’s activity and influencing the metabolic pathways it regulates . Additionally, this compound has been shown to interact with other proteins and enzymes, potentially altering their functions and contributing to various biochemical processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to affect the activity of certain signaling pathways, leading to changes in gene expression and subsequent alterations in cellular functions . These effects can have implications for cell growth, differentiation, and overall cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activities. For example, its binding to xanthine oxidase results in the inhibition of the enzyme’s activity, thereby affecting the oxidative metabolism of purines . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can occur over extended periods . Long-term exposure to the compound has been associated with sustained effects on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activities and regulation of metabolic pathways. At higher doses, toxic or adverse effects can occur. Studies have reported threshold effects, where the compound’s impact on cellular functions becomes more pronounced at specific dosage levels . It is important to carefully determine the appropriate dosage to achieve desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s inhibition of xanthine oxidase affects the oxidative metabolism of purines, leading to changes in the levels of metabolites involved in this pathway . Additionally, this compound may influence other metabolic pathways by interacting with key enzymes and altering their activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it may interact with binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . The subcellular localization of this compound is an important factor in determining its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cycloaddition reaction between organic azides and dimethyl acetylenedicarboxylate (DMAD).

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can further improve the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: Dimethyl 1H-1,2,3-triazole-4,5-dimethanol.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Comparison with Similar Compounds

Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

dimethyl 2H-triazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-12-5(10)3-4(6(11)13-2)8-9-7-3/h1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGGSWPHMZXFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNN=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

707-94-8
Record name 4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate
Reactant of Route 2
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.